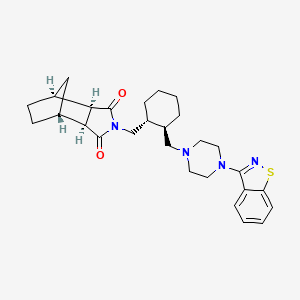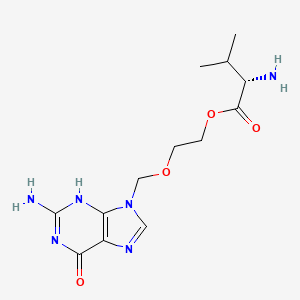
伐昔洛韦
概述
描述
Valaciclovir, also known as valacyclovir, is an antiviral medication used primarily to treat infections caused by herpes viruses, including herpes simplex and herpes zoster (shingles). It is the L-valine ester of acyclovir, which means it is a prodrug that is converted into acyclovir in the body. This conversion allows for better absorption and bioavailability compared to acyclovir .
作用机制
伐昔洛韦在体内迅速转化为阿昔洛韦。阿昔洛韦然后被病毒胸腺嘧啶激酶和随后被细胞酶磷酸化,形成阿昔洛韦三磷酸。 该化合物竞争性抑制病毒 DNA 聚合酶,导致病毒 DNA 链延伸终止 .
科学研究应用
安全和危害
Valaciclovir can be harmful to the kidneys, and these effects are increased when it is used together with other medicines that can harm the kidneys . It is very important to prevent herpes lesions during pregnancy, so that you do not have a genital lesion when your baby is born . Valaciclovir can pass into breast milk and may harm a nursing baby .
未来方向
Valaciclovir represents a clear advance in the prevention and treatment of viral infection. The significant improvement in aciclovir AUC associated with valaciclovir often spares the use of intravenous aciclovir and reduces the frequency of administration, improving patient adherence . Antiviral treatment with valacyclovir reduces virus shedding in saliva of Antarctic expeditioners .
生化分析
Biochemical Properties
Valaciclovir is the L-valine ester of aciclovir . This structural modification results in the achievement of plasma aciclovir concentrations superior to those obtained with oral aciclovir, while requiring less frequent administration . The exact mechanism of increased absorption with valaciclovir is not fully determined but probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .
Cellular Effects
Valaciclovir yields systemic aciclovir through uptake by dipeptide transporters in the gut lumen and hydrolysis by esterases present in the gut lumen, intestinal wall, and liver . More than 95% of administered valaciclovir is converted into aciclovir .
Molecular Mechanism
Valaciclovir acts as a substrate for the thymidine kinase of Herpes Simplex Virus type 1 (HSV-1) and inhibits the DNA polymerase catalytic subunit of HSV-1 . This results in the prevention of viral DNA synthesis and replication.
Temporal Effects in Laboratory Settings
It is known that valaciclovir is absorbed slowly and incompletely from the human gastrointestinal tract .
Dosage Effects in Animal Models
It is known that valaciclovir was noncarcinogenic in lifetime carcinogenicity assays at single daily gavage doses of valaciclovir giving plasma acyclovir concentrations equivalent to human levels in the mouse bioassay and 1.4 to 2.3 times human levels in the rat bioassay .
Metabolic Pathways
Valaciclovir is involved in the purine (guanine) nucleoside analog drug class . This class of drugs forms an important part of hepatitis, HIV, and cytomegalovirus drug regimens .
Transport and Distribution
Valaciclovir is transported and distributed within cells and tissues through uptake by dipeptide transporters in the gut lumen and hydrolysis by esterases present in the gut lumen, intestinal wall, and liver .
Subcellular Localization
It is known that valaciclovir is absorbed slowly and incompletely from the human gastrointestinal tract .
准备方法
合成路线和反应条件
伐昔洛韦通过在二甲基甲酰胺 (DMF) 中用 4-二甲氨基嘧啶 (DMAP) 和二环己基碳二酰亚胺 (DCC) 存在下,将 N-保护的缬氨酸与阿昔洛韦缩合来合成。 该反应生成受保护的伐昔洛韦,然后脱保护得到最终产物 .
工业生产方法
在工业环境中,伐昔洛韦的合成涉及类似的步骤,但规模更大。 该过程包括中间体的制备、纯化和质量控制,以确保最终产物符合药物标准 .
化学反应分析
反应类型
伐昔洛韦会发生各种化学反应,包括氧化、还原和取代。 一个值得注意的反应是它被高锰酸盐氧化,人们已经研究了它的动力学和机理 .
常用试剂和条件
氧化: 在碱性条件下使用高锰酸盐。
还原: 常用的还原剂如硼氢化钠。
取代: 涉及亲核取代反应。
主要产物
相似化合物的比较
类似化合物
阿昔洛韦: 伐昔洛韦的母体化合物,用于治疗类似的感染,但生物利用度较低。
泛昔洛韦: 另一种抗病毒前药,在体内转化为潘昔洛韦。
更昔洛韦: 主要用于巨细胞病毒感染。
独特性
伐昔洛韦与阿昔洛韦相比,其生物利用度更高,半衰期更长,这对患者来说更方便,因为它需要更少的给药频率 .
伐昔洛韦的独特特性和广泛的应用使其成为临床和研究环境中的一种有价值的化合物。它有效治疗和控制疱疹感染的能力已显着改善了患者的预后和生活质量。
属性
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOVUKNUBWVHOX-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023732 | |
| Record name | Valacyclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valaciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Crystalline solid, occurs as hydrate. UV max (water): 252.8 nm (e 8530). Solubility in water: 174 mg/mL /Valacyclovir hydrochloride/, 3.55e+00 g/L | |
| Record name | Valaciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00577 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Valacyclovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8084 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Valaciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Valacyclovir is the L-valine ester of aciclovir. It is classified as a nucleoside analog DNA polymerase enzyme inhibitor. Aciclovir is a purine (guanine) nucleoside analog is a metabolite that heavily contributes to the pharmacological actions of valacyclovir. In fact, most of valacyclovir's activity is attributed to acyclovir. Valacyclovir is rapidly and almost completely converted in man to aciclovir and valine, likely by the enzyme _valacyclovir hydrolase_. Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses (HSV) type 1 and type 2, varicella zoster virus (VZV), cytomegalovirus (CMV), Epstein-Barr Virus (EBV), as well as human herpesvirus 6 (HHV-6). Aciclovir has been shown to inhibit herpes virus DNA synthesis after it has been phosphorylated to the active triphosphate form. The first stage of drug phosphorylation for acyclovir requires activation by a virus-specific enzyme. In the case of HSV, VZV and EBV this enzyme is the viral _thymidine kinase_ (TK), which is only found in virus-infected cells. The process of phosphorylation is completed (conversion from mono- to triphosphate) by cellular kinases. Acyclovir triphosphate competitively inhibits the virus DNA polymerase and incorporation of this agent results in DNA chain termination, stopping virus DNA synthesis and blocking virus replication. The inhibitory capabilities of acyclovir are highly selective due to the drug's strong affinity for _thymidine kinase_ (TK). In summary, the antiviral effects of valacyclovir are achieved in 3 ways: 1) competitive inhibition of viral DNA polymerase 2) incorporation and termination of the growing viral DNA chain 3) inactivation of the viral DNA polymerase. The higher level of antiviral activity of acyclovir against HSV compared with VZV is attributed to its more efficient phosphorylation by viral thymidine kinase (TK)., Valacyclovir is a nucleoside analogue DNA polymerase inhibitor. Valacyclovir hydrochloride is rapidly converted to acyclovir which has demonstrated antiviral activity against herpes simplex virus (HSV) types 1 (HSV-1) and 2 (HSV-2) and varicella-zoster virus (VZV) both in cell culture and in vivo. The inhibitory activity of acyclovir is highly selective due to its affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV. This viral enzyme converts acyclovir into acyclovir monophosphate, a nucleotide analogue. The monophosphate is further converted into diphosphate by cellular guanylate kinase and into triphosphate by a number of cellular enzymes. In biochemical assays, acyclovir triphosphate inhibits replication of herpes viral DNA. This is accomplished in 3 ways: 1) competitive inhibition of viral DNA polymerase, 2) incorporation and termination of the growing viral DNA chain, and 3) inactivation of the viral DNA polymerase. The greater antiviral activity of acyclovir against HSV compared with VZV is due to its more efficient phosphorylation by the viral TK. | |
| Record name | Valaciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00577 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Valacyclovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8084 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
124832-26-4, 124832-27-5 | |
| Record name | Valacyclovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124832-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valaciclovir [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valaciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00577 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Valacyclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Valaciclovir | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALACYCLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ1IW7Q79D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Valacyclovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8084 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Valaciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170-172 | |
| Record name | Valaciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00577 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Valaciclovir exert its antiviral activity?
A1: Valaciclovir itself is a prodrug, meaning it is inactive in its administered form. [, , , , ] It is rapidly and extensively metabolized in the body to acyclovir, the active antiviral agent. [, , , , , , ] Acyclovir then targets viral DNA polymerase, an enzyme crucial for viral replication. [, , , , ] Specifically, acyclovir acts as a chain terminator, halting the synthesis of new viral DNA. [, , , , ]
Q2: Why is Valaciclovir preferred over Acyclovir in some cases?
A2: While both drugs share the same mechanism of action, Valaciclovir offers superior oral bioavailability compared to Acyclovir. [, , , , ] This translates to higher plasma concentrations of acyclovir and allows for less frequent dosing, potentially improving patient adherence. [, , , , , ]
Q3: What are the structural differences between Valaciclovir and Acyclovir?
A3: Valaciclovir is the L-valyl ester of Acyclovir. This means that an L-valine amino acid is attached to Acyclovir, improving its absorption. [, , , , , , ]
Q4: Can you describe the ADME profile of Valaciclovir?
A4: Valaciclovir is rapidly absorbed following oral administration and is rapidly converted to acyclovir by first-pass metabolism. [, , , , , , ] Acyclovir is then widely distributed in tissues and body fluids, including cerebrospinal fluid. [] The majority of the drug is excreted in the urine, primarily as acyclovir and its metabolites. [, ]
Q5: Are there dosage adjustments necessary for specific patient populations?
A6: Dosage adjustments are typically required for patients with impaired renal function. [, , ] This is due to the primary route of elimination being renal excretion. [, , ]
Q6: What are the main clinical uses of Valaciclovir?
A7: Valaciclovir is primarily indicated for the treatment and suppression of herpesvirus infections, including genital herpes, herpes zoster (shingles), and herpes labialis (cold sores). [, , , ] It is also used prophylactically in certain cases, such as preventing cytomegalovirus (CMV) infection in transplant recipients. [, , , ]
Q7: Is Valaciclovir effective in preventing the transmission of genital herpes?
A8: A large-scale study demonstrated that daily Valaciclovir significantly reduced, but did not eliminate, the risk of sexual transmission of HSV-2. []
Q8: Is there a difference in efficacy between 3 and 5 days of Valaciclovir treatment for genital herpes?
A9: A randomized controlled trial found no significant difference in episode duration or lesion abortion rates between 3 and 5 days of Valaciclovir treatment for recurrent genital herpes. []
Q9: What are some areas of ongoing research with Valaciclovir?
A14: Ongoing research focuses on optimizing Valaciclovir dosing regimens for different patient populations and clinical indications, particularly for CMV prophylaxis. [] Researchers are also investigating its potential role in preventing HIV transmission and its efficacy in managing other herpesvirus infections. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




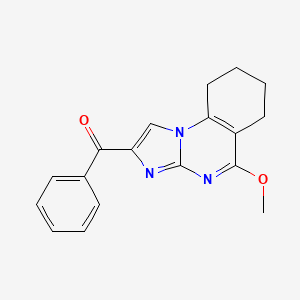


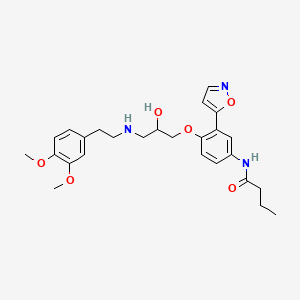
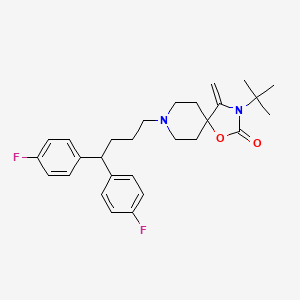


![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B1662777.png)
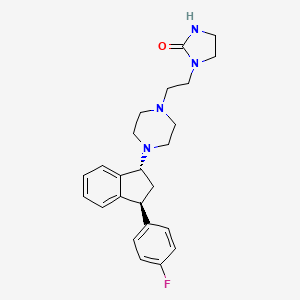
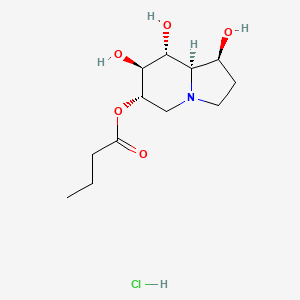
![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)
